N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride
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Overview
Description
N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride: is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a trifluoromethoxy group, a hydroxy group, and a carboximidoyl chloride moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride typically involves the reaction of 2-(trifluoromethoxy)benzene carboximidoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-(trifluoromethoxy)benzene carboximidoyl chloride+hydroxylamine→N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the chloride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of products with specific properties and applications.
Mechanism of Action
The mechanism of action of N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group, hydroxy group, and carboximidoyl chloride moiety can participate in various chemical interactions, leading to the compound’s effects. These interactions may involve binding to enzymes, receptors, or other biomolecules, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
- N-hydroxy-2-(trifluoromethyl)benzene carboximidoyl chloride
- N-hydroxy-2-(trifluoromethoxy)benzene carboximidamide
- N-hydroxy-2-(trifluoromethyl)benzene carboximidamide
Uniqueness: N-hydroxy-2-(trifluoromethoxy)benzene carboximidoyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to similar compounds with trifluoromethyl groups. This difference can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(1E)-N-hydroxy-2-(trifluoromethoxy)benzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c9-7(13-14)5-3-1-2-4-6(5)15-8(10,11)12/h1-4,14H/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZKSSFWTSEFBD-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N\O)/Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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